LTX-315 - 1345407-05-7

LTX-315

Catalog Number: EVT-280614
CAS Number: 1345407-05-7
Molecular Formula: C78H106N18O9
Molecular Weight: 1439.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

LTX-315 is a synthetic, cationic, amphipathic nonapeptide designed for the treatment of solid tumors. [, ] It is derived from bovine lactoferricin, a naturally occurring antimicrobial peptide found in milk and other bodily fluids. [, ] LTX-315 exhibits potent oncolytic activity against a broad range of cancer cells, including those resistant to traditional chemotherapy. [, ] It demonstrates a favorable safety profile with lower toxicity towards normal cells compared to many existing anticancer agents. [, ] LTX-315 is currently being investigated in clinical trials for its potential as an antitumor agent, primarily through intratumoral administration. [, , , , , , , ]

Future Directions
  • Optimizing Treatment Regimens: Further studies are needed to determine optimal dosing schedules, routes of administration, and combinations with other therapies to maximize its therapeutic efficacy. []
  • Expanding Clinical Evaluation: Ongoing and future clinical trials will provide crucial data on the safety, tolerability, and efficacy of LTX-315 in various cancer types and treatment settings. [, , , , , , , ]
  • Developing Next-Generation Peptides: Structural modifications and the development of novel delivery systems could further enhance the stability, activity, and delivery of LTX-315 or similar oncolytic peptides. []

Bovine Lactoferricin

  • Compound Description: Bovine lactoferricin (LFcin) is a naturally occurring peptide found in bovine milk. It is a cleavage product of lactoferrin, a multifunctional iron-binding glycoprotein. LFcin exhibits antimicrobial, antiseptic, antiviral, antitumor, and immunomodulatory activities. []
  • Relevance: LTX-315 is a structurally optimized derivative of bovine LFcin. [] Both peptides share structural similarities and demonstrate anticancer properties, but LTX-315 shows enhanced in vivo activity. []

LTX-302

  • Compound Description: LTX-302 is a chemically modified peptide derived from bovine lactoferricin, similar to LTX-315. It incorporates non-coded amino acids, including β-diphenylalanine, to enhance its activity. [] LTX-302 exhibits antitumor effects in vivo, characterized by tumor regression and immune cell infiltration. []
  • Relevance: LTX-302 and LTX-315 are structurally related peptides derived from the same parent compound, bovine lactoferricin. [] Both demonstrate potent anticancer activity through direct tumor cell lysis and immune system activation. []

Brefeldin A

  • Compound Description: Brefeldin A is a lactone antibiotic that disrupts the Golgi apparatus, a cellular organelle involved in protein processing and trafficking. []

Doxorubicin

  • Compound Description: Doxorubicin is a widely used chemotherapeutic agent that intercalates with DNA, inhibiting DNA replication and RNA synthesis. []
  • Relevance: Preclinical studies demonstrated synergistic anticancer effects when LTX-315 was combined with Doxorubicin in a murine 4T1 breast cancer model. [] The combination resulted in enhanced tumor regression and immune responses compared to either agent alone. []

Cyclophosphamide

  • Compound Description: Cyclophosphamide is an alkylating agent used in chemotherapy to treat various cancers. It works by interfering with DNA replication and inducing cell death. []
  • Relevance: Researchers explored the combination of LTX-315 with low-dose Cyclophosphamide in a syngeneic murine A20 B-cell lymphoma model. [] The study showed a synergistic antitumor effect, leading to complete tumor regression in a higher proportion of animals compared to either treatment alone. []
Overview

LTX-315 is a synthetic cationic oncolytic peptide that has garnered attention for its potent anticancer properties while exhibiting limited toxicity to non-malignant cells. It was developed as an analogue of bovine lactoferricin and has shown efficacy in inducing immunogenic tumor cell death and stimulating tumor-specific immune responses across various experimental models. The mechanism of action involves the activation of dendritic cells and the triggering of multiple intracellular signaling pathways, which are crucial for effective anticancer immunity .

Source and Classification

LTX-315 is classified as an oncolytic peptide, specifically a 9-mer cationic peptide. It is derived from the antimicrobial protein lactoferricin, which is known for its ability to disrupt cellular membranes. The peptide has undergone several chemical modifications to enhance its anticancer activity, including the incorporation of hydrophobic amino acids .

Synthesis Analysis

Methods and Technical Details

The synthesis of LTX-315 involves solid-phase peptide synthesis techniques, allowing for the precise incorporation of amino acids. This method provides high purity and yield, essential for biological applications. The peptide's sequence is K-K-W-W-K-K-W-Dip-K-NH2, where "Dip" represents 3,3-diphenylalanine, a non-natural amino acid that contributes to its hydrophobic characteristics .

Recent studies have focused on optimizing the stability and efficacy of LTX-315 through structural modifications. These modifications aim to enhance its interaction with target cells while minimizing potential side effects .

Molecular Structure Analysis

Structure and Data

LTX-315 exhibits an amphipathic α-helical structure, which is critical for its interaction with lipid membranes. Computational modeling has suggested that this conformation allows the peptide to preferentially permeabilize mitochondrial membranes, leading to cell death in cancerous tissues .

The molecular formula of LTX-315 is C78H106N18O9, with a molecular weight of approximately 1,469.8 g/mol. The structural characteristics enable it to interact effectively with both lipid bilayers and intracellular components .

Chemical Reactions Analysis

Reactions and Technical Details

LTX-315 primarily induces necrosis in cancer cells through mitochondrial membrane permeabilization. This process is characterized by the release of damage-associated molecular patterns (DAMPs), such as ATP and high mobility group box 1 protein (HMGB1), which play critical roles in eliciting immune responses .

The peptide's interaction with cellular membranes can be quantified through biophysical assays that measure changes in membrane capacitance and conductance upon treatment with LTX-315 . These reactions are pivotal in understanding how LTX-315 triggers immunogenic cell death.

Mechanism of Action

Process and Data

LTX-315 activates dendritic cells via two primary pathways: direct activation through Toll-like receptor signaling and indirect activation through the release of nucleic acids from damaged cancer cells. This dual mechanism leads to enhanced dendritic cell maturation and promotes type 1 interferon production, crucial for initiating robust immune responses against tumors .

The signal transducer myeloid differentiation response gene 88 (MyD88) is essential for mediating these effects, highlighting the importance of specific intracellular signaling pathways in LTX-315's anticancer activity .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

LTX-315 is characterized by its solubility in aqueous solutions due to its cationic nature. Its amphipathic structure facilitates interactions with lipid membranes, making it effective in targeting cancerous cells while sparing normal tissues .

The peptide's stability under physiological conditions has been evaluated, indicating that it maintains its structural integrity over time, which is crucial for therapeutic applications .

Applications

Scientific Uses

LTX-315 is currently being investigated in clinical trials for various cancers, including melanoma, breast cancer, lymphoma, and carcinoma. Its ability to stimulate immune responses makes it a promising candidate for combination therapies aimed at enhancing the effectiveness of existing treatments .

Additionally, ongoing research aims to explore its potential in other therapeutic areas beyond oncology, given its immunomodulatory properties .

Properties

CAS Number

1345407-05-7

Product Name

LTX-315

IUPAC Name

(2S)-2,6-diamino-N-[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxo-3,3-diphenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]hexanamide

Molecular Formula

C78H106N18O9

Molecular Weight

1439.8 g/mol

InChI

InChI=1S/C78H106N18O9/c79-38-18-13-30-57(84)71(98)90-62(35-15-20-40-81)73(100)93-66(44-52-47-87-59-32-11-8-28-55(52)59)76(103)95-65(43-51-46-86-58-31-10-7-27-54(51)58)75(102)92-63(36-16-21-41-82)72(99)91-64(37-17-22-42-83)74(101)94-67(45-53-48-88-60-33-12-9-29-56(53)60)77(104)96-69(78(105)89-61(70(85)97)34-14-19-39-80)68(49-23-3-1-4-24-49)50-25-5-2-6-26-50/h1-12,23-29,31-33,46-48,57,61-69,86-88H,13-22,30,34-45,79-84H2,(H2,85,97)(H,89,105)(H,90,98)(H,91,99)(H,92,102)(H,93,100)(H,94,101)(H,95,103)(H,96,104)/t57-,61-,62-,63-,64-,65-,66-,67-,69-/m0/s1

InChI Key

GGAKLYWEFZCVIT-TVEKFXMRSA-N

SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CNC8=CC=CC=C87)NC(=O)C(CCCCN)NC(=O)C(CCCCN)N

Solubility

Soluble in DMSO

Synonyms

LTX-315; LTX 315; LTX315; Ruxotemitide

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CNC8=CC=CC=C87)NC(=O)C(CCCCN)NC(=O)C(CCCCN)N

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC7=CNC8=CC=CC=C87)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.